

Reproducibility of Men 10376 TFA Effects: A Comparative Guide

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Compound of Interest

Compound Name: Men 10376 TFA

Cat. No.: B8081559

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported effects of **Men 10376 TFA**, a selective tachykinin neurokinin-2 (NK-2) receptor antagonist, across various studies. The data presented here is intended to offer an objective overview of its pharmacological activity and to facilitate the assessment of its reproducibility in experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for Men 10376 and other relevant NK-2 receptor antagonists.

Table 1: In Vitro Receptor Binding and Functional Antagonist Activity of Men 10376

Parameter	Value	Species/Tissue	Reference
Ki (NK-2 Receptor)	4.4 μ M	Rat small intestine	[1]
pA2 (NK-2 Receptor)	8.08	Endothelium-deprived rabbit pulmonary artery	[1]
pA2 (NK-1 Receptor)	5.66	Guinea-pig ileum	[1]
Ki (NK-1 & NK-3 Receptors)	>10 μ M	Not specified	[1]

Table 2: In Vivo Effects of Men 10376

Effect	Dosage	Animal Model	Experimental Detail	Reference
Antagonism of NK-2 agonist-induced bladder motility	1 and 3 $\mu\text{mol/kg}$ (i.v.)	Rat	Anesthetized rats	[1]
Reduction of noncholinergic bronchoconstriction	1-3 $\mu\text{mol/kg}$ (i.v.)	Guinea pig	Vagal nerve stimulation	
Reduction of micturition contraction amplitude in cystitis	1-3 $\mu\text{mol/kg}$ (i.v.)	Rat	Xylene-induced cystitis	

Table 3: Comparative Activity of Other Tachykinin NK-2 Receptor Antagonists

Compound	Reported Effect	Species/Tissue	Reference
Nepadutant (MEN 11420)	Inhibited NKA-stimulated intestinal motility	Human	[2]
AVE5883	Shifted the dose-response to NKA in asthmatic patients	Human	[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are protocols derived from the available literature.

In Vivo Assessment of Bladder Motility in Rats

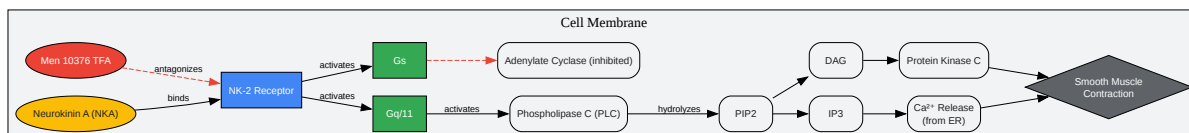
- Animal Model: Male Wistar rats.
- Anesthesia: Urethane (1.2 g/kg, i.p.).
- Surgical Preparation: A catheter is inserted into the urinary bladder through the urethra for pressure recording. A catheter is also inserted into the jugular vein for drug administration.
- Experimental Procedure:
 - The bladder is filled with saline to induce rhythmic contractions.
 - A selective NK-2 receptor agonist (e.g., [β -Ala⁸]-Neurokinin A (4-10)) is administered intravenously to increase bladder motility.
 - **Men 10376 TFA** (1 and 3 μ mol/kg) is administered intravenously prior to the NK-2 agonist to assess its antagonistic effect.
 - Bladder pressure changes are recorded and analyzed.

Assessment of Bronchoconstriction in Guinea Pigs

- Animal Model: Male Dunkin-Hartley guinea pigs.
- Anesthesia: Pentobarbital sodium (50 mg/kg, i.p.).
- Surgical Preparation: The animals are tracheostomized and artificially ventilated. A catheter is inserted into the jugular vein for drug administration. The vagus nerves are dissected and placed on electrodes for stimulation.
- Experimental Procedure:
 - Bronchoconstriction is induced by electrical stimulation of the vagus nerves.
 - **Men 10376 TFA** (1-3 μ mol/kg) is administered intravenously.
 - The effect of **Men 10376 TFA** on the non-cholinergic component of the bronchoconstrictor response is measured.

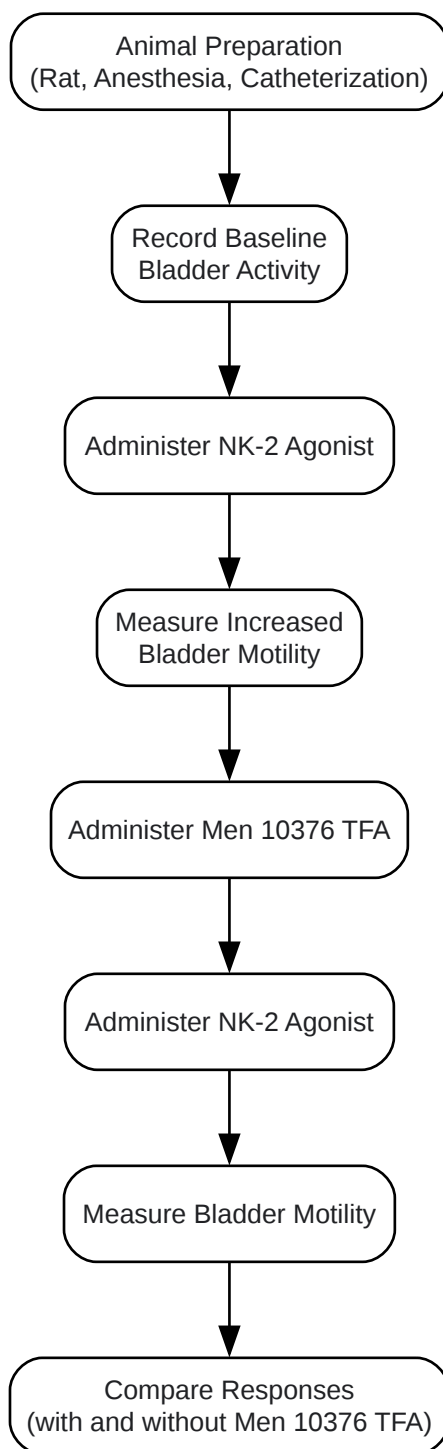
Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental designs are provided below.



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Tachykinin NK-2 Receptor Signaling Pathway.



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In Vivo Bladder Motility Experimental Workflow.

Discussion on Reproducibility

Direct studies on the reproducibility of **Men 10376 TFA**'s effects are not readily available in the published literature. However, the consistency of its characterization as a selective NK-2 receptor antagonist across different in vitro and in vivo models provides a degree of confidence in its primary mechanism of action.

The in vitro data from binding assays (K_i) and functional assays (pA_2) in different tissues (rat small intestine, rabbit pulmonary artery, guinea-pig ileum) consistently demonstrate its higher affinity and potency for the NK-2 receptor compared to NK-1 and NK-3 receptors.^[1] This selectivity is a key factor in predicting its effects.

The in vivo studies, although limited, show congruent results. The antagonism of NK-2 agonist-induced bladder contractions in rats and the reduction of non-cholinergic bronchoconstriction in guinea pigs are both consistent with the blockade of NK-2 receptors in smooth muscle tissues.

For researchers aiming to reproduce or build upon these findings, strict adherence to the detailed experimental protocols is paramount. Factors such as the choice of animal model, anesthetic regimen, and specific NK-2 agonist used can influence the outcome. The TFA (trifluoroacetic acid) salt form of Men 10376 is a common formulation for peptides and is not expected to significantly alter the biological activity of the parent compound, though careful consideration of vehicle and solubility is always recommended.

In conclusion, while a formal reproducibility study is absent, the available data from independent investigations present a coherent pharmacological profile for **Men 10376 TFA** as a selective NK-2 receptor antagonist. Future studies across a wider range of models and by different research groups will be necessary to more definitively establish the reproducibility of its effects.

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